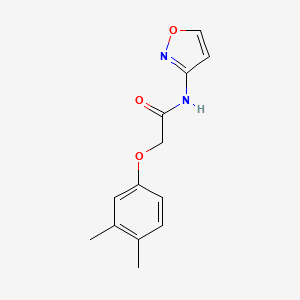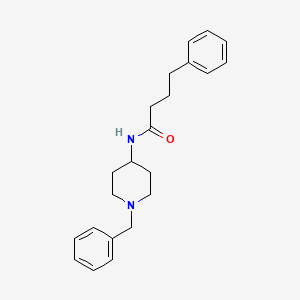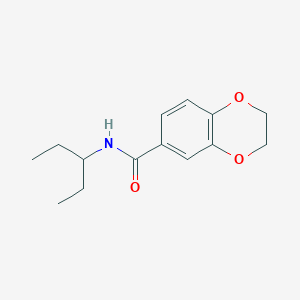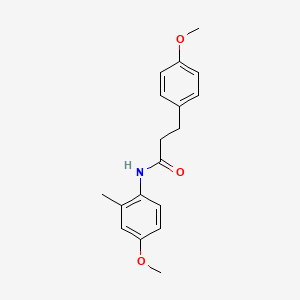![molecular formula C19H21NO4 B4431149 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, it has also been studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, it has been studied as a potential treatment for post-traumatic stress disorder (PTSD) and anxiety disorders. In neurology, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, it has been studied for its potential anti-tumor effects and as a treatment for cancer-related anxiety and depression.
Mechanism of Action
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are neurotransmitters that regulate reward and motivation. By increasing the levels of these neurotransmitters, this compound produces feelings of euphoria, increased sociability, and heightened empathy.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also causes the release of stress hormones such as cortisol and can lead to oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide has advantages and limitations for lab experiments. Its effects on the brain and behavior make it a valuable tool for studying the neurobiology of social behavior and empathy. However, its potential neurotoxicity and variability in effects make it a challenging substance to work with in research settings.
Future Directions
There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide. In psychiatry, further studies are needed to determine its efficacy as a treatment for PTSD and anxiety disorders. In neurology, more research is needed to determine its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In oncology, further studies are needed to determine its potential anti-tumor effects and as a treatment for cancer-related anxiety and depression. Additionally, more research is needed to determine the long-term effects of this compound use and its potential for addiction.
In conclusion, this compound is a synthetic drug that has gained popularity as a recreational drug but has also been studied for its potential therapeutic applications. Its mechanism of action involves increasing the levels of serotonin, dopamine, and norepinephrine in the brain, producing feelings of euphoria, increased sociability, and heightened empathy. While it has advantages and limitations for lab experiments, there are several future directions for research on this compound in various fields of medicine.
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(15-6-9-17-18(11-15)24-12-23-17)20-19(21)10-5-14-3-7-16(22-2)8-4-14/h3-4,6-9,11,13H,5,10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIYQQNHQQHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-methylpropanamide](/img/structure/B4431080.png)

![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)
![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431119.png)
![2-(4-methoxyphenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4431121.png)
![2,5-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431127.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)

![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4431148.png)